(2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide
Description
The compound (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS: 2035037-08-0) is a synthetic enamide derivative featuring a conjugated (2E)-prop-2-enamide backbone substituted with a furan-2-yl group and a hydroxyethyl moiety bearing two thiophene rings (2-yl and 3-yl positions). Its molecular formula is C₁₇H₁₅NO₃S₂ (MW: 345.44 g/mol), and its structure (SMILES: O=C(NCC(c1cccs1)(c1ccsc1)O)/C=C/c1ccoc1) highlights key functional groups:
- E-configuration enamide: Stabilizes conjugation and influences reactivity .
- Hydroxyethyl-thiophene substituents: Introduce steric bulk, hydrophobicity, and sulfur-mediated interactions .
Synthetic routes for analogous enamide derivatives often involve N-acylation of amino alcohols with α,β-unsaturated acyl chlorides under biphasic conditions (e.g., toluene/K₂CO₃), yielding ~79% for simpler analogs .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-1-8-21-14)18-12-17(20,13-7-10-22-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPCKTGUYSKVRO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide, identified by its CAS number 2097941-27-8, is a novel organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 329.4 g/mol. The structure features both furan and thiophene rings, which are known to contribute to various biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 2097941-27-8 |
| Molecular Formula | C17H15NO4S |
| Molecular Weight | 329.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research has shown that compounds containing thiophene and furan moieties exhibit significant antimicrobial activity. In a study involving various derivatives, compounds similar to (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide demonstrated notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, the synthesized thiophene-based derivatives showed zones of inhibition ranging from 4.33 mm to 6.00 mm at a concentration of 10 μg/mL, indicating moderate antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay evaluated its cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer), PANC-1 (pancreatic cancer), and SKBR3 (breast cancer). The results indicated that certain derivatives exhibited IC50 values below 200 μg/mL, suggesting moderate to high anticancer activity .
Table: Anticancer Activity Results
| Compound | HCT116 IC50 (μg/mL) | PANC-1 IC50 (μg/mL) | SKBR3 IC50 (μg/mL) |
|---|---|---|---|
| Compound A | 162.6 | 150 | 157 |
| Compound B | >200 | >200 | >200 |
The mechanisms by which (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide exerts its biological effects are not fully elucidated but likely involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
- Free Radical Scavenging : Compounds with furan and thiophene rings are often associated with antioxidant properties, which can protect cells from oxidative stress.
Case Studies
A series of case studies have highlighted the efficacy of thiophene-furan derivatives in clinical settings. For example, a study published in the Iranian Journal of Chemistry and Chemical Engineering assessed various thiophene-based compounds for their antibacterial and anticancer properties, noting that certain modifications significantly enhanced their biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters
*logP values estimated via ACD/Percepta or analogous tools.
- Lipophilicity : The target compound’s logP (~3.1) exceeds simpler phenyl-substituted analogs (logP ~1.8) due to thiophene’s hydrophobicity . However, sulfamoyl-containing analogs (logP ~0.5) are more hydrophilic due to polar sulfonamide groups .
Table 3: Reported Bioactivities of Analogous Enamides
*Thiophene substituents are common in CNS-targeting drugs (e.g., anticonvulsants) .
Structural and Electronic Comparisons
- E-configuration : Critical for conjugation stability; Z-isomers (e.g., ) show reduced planarity and altered reactivity.
- Heterocyclic Diversity : Furan contributes electron-rich character, while thiophene enhances lipophilicity and π-stacking . Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, altering electronic density.
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule is dissected into two key intermediates:
- Furan-2-ylpropenoic acid derivative : Synthesized via Horner-Wadsworth-Emmons olefination to ensure E-selectivity.
- 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine : Prepared through nucleophilic addition of thiophen-2-yl and thiophen-3-yl Grignard reagents to a nitrile, followed by reduction.
Stepwise Synthesis of Key Intermediates
Synthesis of (2E)-3-(Furan-2-yl)propenoic Acid
- Olefination Reaction : Furan-2-carbaldehyde undergoes Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate in THF, catalyzed by NaH, yielding ethyl (2E)-3-(furan-2-yl)propenoate (85% yield).
- Saponification : Hydrolysis with 2N NaOH in ethanol affords the free acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaH, triethyl phosphonoacetate | THF | 0°C to reflux | 85% |
| 2 | NaOH, ethanol | Ethanol | Reflux | 95% |
Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)-2-(Thiophen-3-yl)ethylamine
- Grignard Addition : Thiophen-2-ylmagnesium bromide and thiophen-3-ylmagnesium bromide sequentially react with acetonitrile in THF, forming 2-(thiophen-2-yl)-2-(thiophen-3-yl)acetonitrile.
- Reduction : LiAlH$$_4$$ reduces the nitrile to the primary amine, followed by hydroxylation via epoxide ring-opening.
Characterization Data :
Enamide Bond Formation
The acid and amine intermediates couple via EDC/HOBt-mediated amidation in DCM, yielding the target compound. Catalytic DMAP enhances acylation efficiency.
Optimized Conditions :
- Solvent: Dichloromethane
- Coupling Agents: EDC (1.2 eq), HOBt (1.1 eq)
- Temperature: 0°C to room temperature
- Yield: 78%
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, THF) led to side reactions, while DCM minimized racemization. Catalytic DMAP improved yields by 15% compared to non-catalytic conditions.
Characterization and Analytical Techniques
Spectroscopic Analysis
Challenges and Limitations in Synthesis
Steric Hindrance
Bulky thiophene substituents slowed amidation kinetics, necessitating excess coupling reagents (1.5 eq EDC).
Hygroscopicity of Intermediates
The ethylamine intermediate required anhydrous handling under N$$_2$$ to prevent decomposition.
Scalability Issues
Gram-scale reactions suffered from diminished yields (65%) due to incomplete mixing; switching to flow chemistry improved consistency.
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide?
Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the enamide backbone. Key steps include:
- Condensation reactions : Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate (a precursor) can undergo hydrolysis to form the corresponding acrylic acid, followed by coupling with a hydroxy-thiophene-substituted ethylamine derivative .
- Protection/deprotection strategies : Hydroxyl groups in the ethylamine moiety may require protection (e.g., using trimethylsilyl groups) during coupling to prevent side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Critical for confirming the (2E)-configuration of the acrylamide group (δ ~6.5–7.5 ppm for vinyl protons) and thiophene/furan aromatic signals. Overlapping signals from thiophen-2-yl and thiophen-3-yl groups may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈N₂O₂S₂: 392.08; observed: 392.07) .
Q. What are the primary research applications of this compound?
Answer:
- Biological Studies : Analogous compounds with thiophene/furan motifs show antimicrobial and anti-inflammatory activity. Testing via in vitro assays (e.g., MIC against S. aureus) is recommended .
- Materials Science : The conjugated enamide system may serve as a ligand for transition-metal catalysts or as a building block for conductive polymers .
Advanced Research Questions
Q. How can stereochemical and regiochemical challenges during synthesis be addressed?
Answer:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed couplings) to direct the (2E)-configuration .
- Regioselectivity in Thiophene Substitution : Electrophilic aromatic substitution (e.g., bromination) at thiophen-2-yl vs. thiophen-3-yl positions can be guided by DFT calculations to predict reactivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Answer:
- X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, a related compound (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide was confirmed via single-crystal analysis (R factor = 0.044) .
- Dynamic NMR : Detects rotameric equilibria in the ethyl-hydroxy-thiophene moiety, which may explain split signals in 1H NMR .
Q. How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize transition states for key steps like amide bond formation .
- Molecular Dynamics (MD) : Simulate interactions in biological targets (e.g., enzyme binding pockets) to guide SAR studies .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., diastereomers or oxidation products). For example, impurities in similar compounds are controlled at <0.15% via rigorous column chromatography .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Q. How does the compound’s stability under varying conditions impact experimental design?
Answer:
- pH Stability : Test degradation kinetics in buffers (pH 1–13). Hydroxyl groups may render the compound prone to oxidation; stabilizers like BHT (butylated hydroxytoluene) are recommended for long-term storage .
- Thermal Analysis : TGA/DSC reveals decomposition temperatures (>200°C), informing reaction conditions (e.g., reflux in toluene at 110°C is safe) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
